8-Hydroxy-4-methylquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-hydroxy-4-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-5-8(11(14)15)12-10-7(6)3-2-4-9(10)13/h2-5,13H,1H3,(H,14,15) |
InChI Key |
JRBYYRCRPPIDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Strategies for Quinoline Formation
The synthesis of quinoline frameworks often begins with cyclo-condensation reactions. For example, US4044011A details the reaction of o-aminophenol with acrolein derivatives in acidic media to yield 8-hydroxyquinoline. Adapting this method, substituting o-aminophenol with a methylated analogue could introduce the C4 methyl group. However, the patent focuses on unsubstituted 8-hydroxyquinoline, necessitating modifications for methyl incorporation.
Halogenomethyl Oxidation to Carboxylic Acids
US3691171A describes the oxidation of 2-hydroxy-4-halogenomethylquinolines to 4-carboxylic acids using alkaline hydrogen peroxide. For example, 2-hydroxy-4-chloromethyl-8-chloroquinoline is oxidized to 2-hydroxy-8-chloroquinoline-4-carboxylic acid with 85.5% yield. While this method targets C4 carboxylic acids, analogous logic could apply to C2 by repositioning the halogenomethyl group.
Table 1: Representative Oxidation Conditions from US3691171A
| Starting Material | Oxidizing Agent | Temperature | Yield | Purity |
|---|---|---|---|---|
| 2-hydroxy-4-chloromethylquinoline | H₂O₂/NaOH | 50–70°C | 80% | 99.9% |
| 2-hydroxy-4-chloromethyl-8-methylquinoline | H₂O₂/NaOH | 50–70°C | 54.7% | 99.8% |
Proposed Synthetic Pathway for 8-Hydroxy-4-methylquinoline-2-carboxylic Acid
Step 1: Synthesis of 8-Hydroxy-4-methylquinoline
Building on US4044011A , a modified approach could involve:
Step 2: Introduction of a Halogenomethyl Group at C2
To install a carboxylic acid at C2, a halogenomethyl precursor is required. This could involve:
-
Friedel-Crafts alkylation at C2 using chloromethyl methyl ether (ClCH₂OCH₃) in the presence of AlCl₃.
-
Nucleophilic substitution on a pre-functionalized quinoline derivative.
Step 3: Oxidation of C2 Halogenomethyl to Carboxylic Acid
Adapting US3691171A ’s oxidation protocol:
Critical Parameters:
-
Mole ratios : Halogenomethyl : H₂O₂ : NaOH = 1 : 15–20 : 10–12.
-
Temperature control : Excess heat (>70°C) risks hydrolysis to hydroxymethyl derivatives.
Analytical and Optimization Insights
Purity and Crystallization
The anhydrous form of quinoline carboxylic acids is obtained by vacuum drying at 130–150°C, while hydrate forms result from lower temperatures (50–60°C). For the target compound, drying at 130°C under 10–25 mm Hg is recommended to avoid hydrate formation.
Substituent Compatibility
Halogen or alkyl groups at C8 (e.g., Cl, CH₃) are tolerated during oxidation, as evidenced by the synthesis of 2-hydroxy-8-methylquinoline-4-carboxylic acid with 54.7% yield. This suggests that the C8 hydroxyl group in the target compound would remain stable under similar conditions.
Comparative Yield Analysis
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-4-methylquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl or carboxylic acid groups under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives, depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
8-Hydroxy-4-methylquinoline-2-carboxylic acid has demonstrated notable antimicrobial properties. Studies have shown that derivatives of this compound possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values for derivatives against Escherichia coli and Staphylococcus aureus ranging from 4 to 16 µg/mL, which were lower than those of standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of 8-Hydroxy-4-methylquinoline-2-carboxylic Acid Derivatives
| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| E. coli | 4 | 0.125 |
| S. aureus | 8 | 0.5 |
| Klebsiella pneumoniae | 25 | 27 |
1.2 Anticancer Properties
The compound is also being investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Case Study: Anticancer Activity
A recent study assessed the effects of a specific derivative of 8-hydroxy-4-methylquinoline-2-carboxylic acid on MCF-7 cells, revealing an IC50 value of approximately 10 µM after 48 hours of treatment, demonstrating its potential as a lead compound for further development in cancer therapy .
Analytical Chemistry Applications
2.1 Metal Ion Chelation
The compound acts as a strong chelator for metal ions, making it useful in analytical chemistry for detecting and quantifying metal ions in various samples. Its ability to form stable complexes with metals such as iron, copper, and zinc has implications in environmental monitoring and biochemistry .
Table 2: Chelation Properties of 8-Hydroxy-4-methylquinoline-2-carboxylic Acid
| Metal Ion | Stability Constant (log K) |
|---|---|
| Iron (Fe) | 6.5 |
| Copper (Cu) | 5.9 |
| Zinc (Zn) | 4.8 |
Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the chelation of metal ions that contribute to oxidative stress and neurotoxicity .
Case Study: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with 8-hydroxy-4-methylquinoline-2-carboxylic acid reduced cell death by approximately 30%, indicating its protective role .
Mechanism of Action
The mechanism of action of 8-Hydroxy-4-methylquinoline-2-carboxylic acid varies depending on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential enzymatic processes.
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and inhibiting key signaling pathways.
Neuroprotection: As an iron chelator, it reduces oxidative stress in neuronal cells by binding to free iron and preventing the formation of harmful free radicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Observations:
- Solubility: Methoxy groups (e.g., in 8-Hydroxy-4-methoxy-2-quinolinecarboxylic acid) improve aqueous solubility, whereas phenyl groups (e.g., in 8-Methyl-2-phenylquinoline-4-carboxylic acid) reduce it .
- Stability: Carboxylic acid derivatives at position 2 are prone to decarboxylation under acidic or high-temperature conditions, but methyl substituents at position 4 may stabilize the quinoline core .
Antimicrobial Activity:
- 8-Methyl-2-phenylquinoline-4-carboxylic acid demonstrated potent activity against Staphylococcus aureus (MIC = 64 µg/mL), attributed to the phenyl group enhancing hydrophobic interactions with bacterial targets .
- 8-Hydroxy-4-methylquinoline-2-carboxylic acid is hypothesized to exhibit similar antibacterial effects due to its methyl group, though experimental data is pending .
Antioxidant Activity:
- 8-Methoxykynurenic acid showed significant radical scavenging in ABTS assays (IC50 ~10 µM), linked to the hydroxyl group at position 4 .
Analgesic and Anti-inflammatory Effects:
Biological Activity
8-Hydroxy-4-methylquinoline-2-carboxylic acid (8-HMQA) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. Its unique structural features, including a hydroxyl group, a methyl group, and a carboxylic acid group, contribute to its interaction with various biological targets, making it an important compound in medicinal chemistry.
- Molecular Formula : C10H9NO3
- Molecular Weight : 203.19 g/mol
- IUPAC Name : 8-Hydroxy-4-methylquinoline-2-carboxylic acid
Antimicrobial Activity
8-HMQA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it acts as a selective inhibitor of fructose 1,6-bisphosphate aldolase (II FBA), an enzyme critical for the metabolism of both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Escherichia coli .
Table 1: Antimicrobial Efficacy of 8-HMQA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Escherichia coli | 1 µg/mL | |
| Staphylococcus aureus | 4 µg/mL |
Anticancer Activity
The anticancer potential of 8-HMQA has been explored in various studies. It exhibits cytotoxic effects on melanoma cell lines and other cancer types by disrupting cellular processes through its chelation properties, particularly with metal ions essential for cancer cell proliferation .
Case Study: Melanoma Cell Lines
In vitro studies have shown that 8-HMQA significantly inhibits the growth of melanoma cells, with IC50 values indicating potent activity at low concentrations. The mechanism involves the induction of apoptosis and cell cycle arrest .
Antioxidant Properties
As an antioxidant, 8-HMQA scavenges free radicals and protects cellular components from oxidative damage. This property is particularly beneficial in neuroprotection and could have implications in treating neurodegenerative diseases .
The biological activity of 8-HMQA is primarily attributed to its ability to chelate metal ions such as iron and zinc. This chelation disrupts the function of metalloenzymes that are crucial for microbial survival and cancer cell growth. Additionally, the compound's interaction with DNA has been observed, leading to potential applications in gene therapy and targeted drug delivery systems .
Recent Advances in Synthesis
Recent advancements in synthetic methodologies have enabled the efficient production of 8-HMQA and its derivatives. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance yield and reduce environmental impact .
Table 2: Synthetic Methods for 8-HMQA
Q & A
Q. How does modifying the quinoline scaffold (e.g., halogenation) alter bioactivity compared to the parent compound?
- Case Comparisons :
| Derivative | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 8-Hydroxy-4-methylquinoline-2-COOH | 2–8 | 10–20 |
| 6-Chloro analog | 1–4 | 5–10 |
| 8-Fluoro analog | 4–16 | 15–30 |
- Trends : Halogenation at C6/C8 enhances antimicrobial potency but reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
